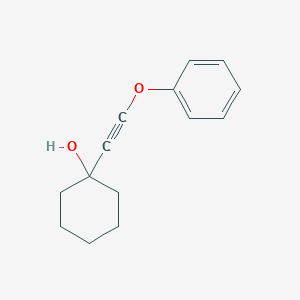![molecular formula C21H25N3O2 B14394424 N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide CAS No. 88138-01-6](/img/structure/B14394424.png)
N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide is a chemical compound that features a benzimidazole moiety linked to a phenylacetamide group through a hexyl ether chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide typically involves the following steps:
Formation of Benzimidazole: Benzimidazole is synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Alkylation: The benzimidazole is then alkylated with a suitable alkyl halide to introduce the hexyl chain.
Etherification: The alkylated benzimidazole is reacted with 4-hydroxyphenylacetamide under basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
Imidazole: Another heterocyclic compound with similar properties but different structural features.
Phenylacetamide: A simpler analog that lacks the benzimidazole moiety.
Uniqueness
N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide is unique due to its combination of a benzimidazole ring with a phenylacetamide group, linked by a flexible hexyl ether chain. This structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Eigenschaften
CAS-Nummer |
88138-01-6 |
|---|---|
Molekularformel |
C21H25N3O2 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
N-[4-[6-(benzimidazol-1-yl)hexoxy]phenyl]acetamide |
InChI |
InChI=1S/C21H25N3O2/c1-17(25)23-18-10-12-19(13-11-18)26-15-7-3-2-6-14-24-16-22-20-8-4-5-9-21(20)24/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3,(H,23,25) |
InChI-Schlüssel |
CEHJCWISHQWDHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCCCCN2C=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


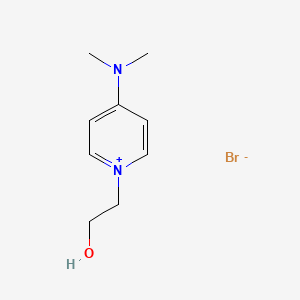
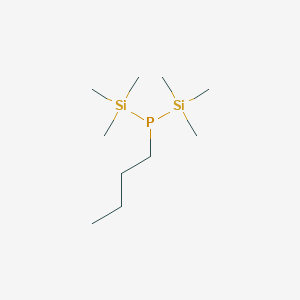
![1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione](/img/structure/B14394369.png)
![1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14394375.png)
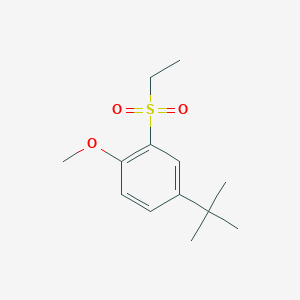
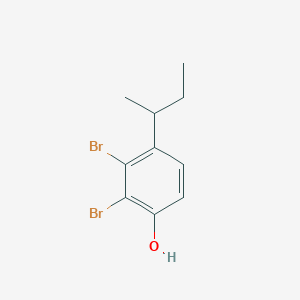
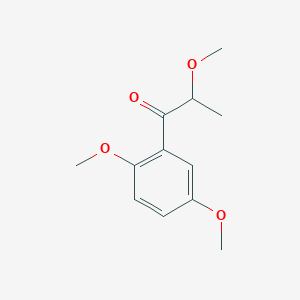
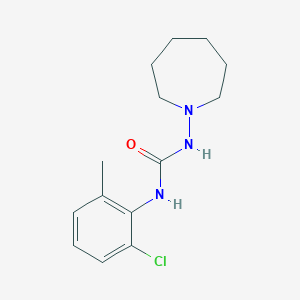
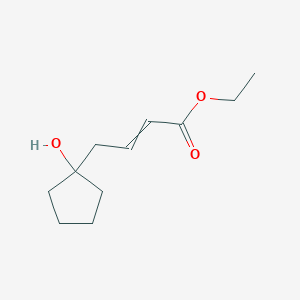

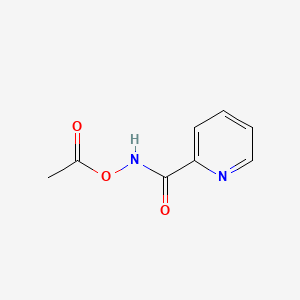
![Pentyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14394422.png)

